2-[(Morpholine-4-sulfonyl)amino]ethan-1-ol
Overview
Description
2-[(Morpholine-4-sulfonyl)amino]ethan-1-ol is a chemical compound with the molecular formula C6H14N2O4S and a molecular weight of 210.25 g/mol It is characterized by the presence of a morpholine ring, a sulfonyl group, and an ethanolamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Morpholine-4-sulfonyl)amino]ethan-1-ol typically involves the reaction of morpholine with a sulfonyl chloride derivative, followed by the introduction of an ethanolamine group. One common method includes:
Reaction of Morpholine with Sulfonyl Chloride: Morpholine is reacted with a sulfonyl chloride (such as methanesulfonyl chloride) in the presence of a base like triethylamine to form morpholine-4-sulfonyl chloride.
Introduction of Ethanolamine: The morpholine-4-sulfonyl chloride is then reacted with ethanolamine under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(Morpholine-4-sulfonyl)amino]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a sulfonic acid derivative.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
2-[(Morpholine-4-sulfonyl)amino]ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an enzyme inhibitor.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Morpholine-4-sulfonyl)amino]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The ethanolamine moiety can also interact with biological membranes, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Morpholine-4-sulfonamide: Lacks the ethanolamine group but has similar sulfonyl and morpholine functionalities.
N-(2-Hydroxyethyl)morpholine: Contains the morpholine and ethanolamine groups but lacks the sulfonyl group.
Uniqueness
2-[(Morpholine-4-sulfonyl)amino]ethan-1-ol is unique due to the combination of the morpholine ring, sulfonyl group, and ethanolamine moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(2-hydroxyethyl)morpholine-4-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O4S/c9-4-1-7-13(10,11)8-2-5-12-6-3-8/h7,9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SARDRHULSBYWEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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